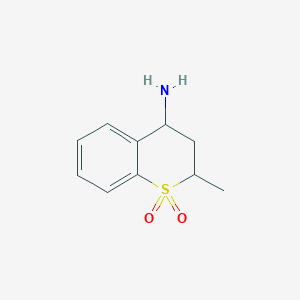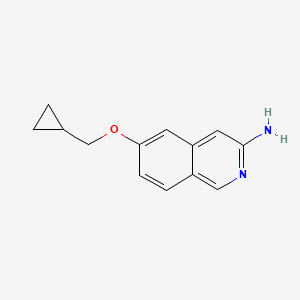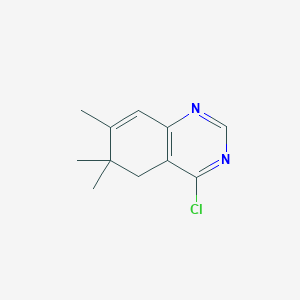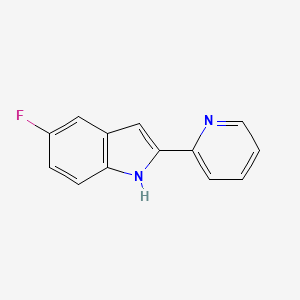
4-Amino-2-methylthiochroman 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-methylthiochroman 1,1-dioxide is a sulfur-containing heterocyclic compound. It belongs to the class of thiochroman derivatives, which are known for their diverse biological activities. The presence of the amino group and the sulfone moiety in its structure makes it a compound of interest in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylthiochroman 1,1-dioxide typically involves the following steps:
Formation of the Thiochroman Ring: The initial step involves the cyclization of a suitable precursor to form the thiochroman ring. This can be achieved through the reaction of a phenol derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Oxidation to Form the Sulfone: The thiochroman derivative is then oxidized to form the sulfone moiety. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反応の分析
反応の種類
4-アミノ-2-メチルチオクロマン 1,1-ジオキシドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、さらなる官能基を導入するためにさらに酸化できます。
還元: 還元反応は、スルホン部分を修飾するために使用できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: アンモニア、アミン誘導体、ハロアルカン。
生成される主な生成物
酸化生成物: 追加の酸素含有官能基を持つ化合物。
還元生成物: スルホン部分が修飾された化合物。
置換生成物: アミノ基に様々な置換基を持つ誘導体。
4. 科学研究への応用
4-アミノ-2-メチルチオクロマン 1,1-ジオキシドは、いくつかの科学研究への応用があります。
医薬品化学: これは、潜在的な抗癌、抗菌、および抗炎症活性を有する薬物の開発のための足場として使用されます。
有機合成: この化合物は、より複雑な分子の合成における中間体として役立ちます。
生物学的試験: これは、チオクロマン誘導体の生物学的活性を理解するための試験に使用されます。
工業的応用: この化合物は、ポリマーやコーティングなどの特定の特性を持つ材料の開発に使用されます。
科学的研究の応用
4-Amino-2-methylthiochroman 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activities of thiochroman derivatives.
Industrial Applications: The compound is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
4-アミノ-2-メチルチオクロマン 1,1-ジオキシドの作用機序には、様々な分子標的との相互作用が含まれます。アミノ基とスルホン部分は、その生物学的活性において重要な役割を果たします。この化合物は、酵素、受容体、および他のタンパク質と相互作用し、生物学的経路の調節につながります。たとえば、これは癌細胞増殖に関与する特定の酵素を阻害したり、免疫応答を調節したりする可能性があります。
6. 類似の化合物との比較
類似の化合物
4-アミノ-2-メチルチオクロマン: スルホン部分が欠損しており、生物学的活性に違いが見られる可能性があります。
2-メチルチオクロマン-4-オン 1,1-ジオキシド: 構造は似ていますが、アミノ基が欠損しています。
4-アミノ-2,3-ジヒドロ-1λ6-イソチアゾール-1,1-ジオキシド: 異なる複素環系を含んでいます。
独自性
4-アミノ-2-メチルチオクロマン 1,1-ジオキシドは、その構造にアミノ基とスルホン部分の両方が存在するため、ユニークです。この組み合わせは、異なる化学的および生物学的特性を与え、様々な研究分野や業界において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
4-Amino-2-methylthiochroman: Lacks the sulfone moiety, which may result in different biological activities.
2-Methylthiochroman-4-one 1,1-dioxide: Similar structure but lacks the amino group.
4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxide: Contains a different heterocyclic ring system.
Uniqueness
4-Amino-2-methylthiochroman 1,1-dioxide is unique due to the presence of both the amino group and the sulfone moiety in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
2-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine |
InChI |
InChI=1S/C10H13NO2S/c1-7-6-9(11)8-4-2-3-5-10(8)14(7,12)13/h2-5,7,9H,6,11H2,1H3 |
InChIキー |
ZGKBUKWATUFQGG-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C2=CC=CC=C2S1(=O)=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11892722.png)

![3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892731.png)
![4-Butyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11892737.png)




![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)



